molecular formula C28H56O6Z B1496379 (E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;propan-2-ol;zirconium CAS No. 204522-78-1

(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;propan-2-ol;zirconium

Cat. No. B1496379
M. Wt: 580 g/mol
InChI Key: FAXXITRRJAUUMO-FTHVFMQUSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various techniques such as retrosynthetic analysis , which involves breaking down a complex molecule into simpler components .


Molecular Structure Analysis

Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques used could include X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified or used in new ways .

properties

IUPAC Name

(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;propan-2-ol;zirconium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20O2.2C3H8O.Zr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;2*1-3(2)4;/h2*7,12H,1-6H3;2*3-4H,1-2H3;/b2*8-7+;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXXITRRJAUUMO-FTHVFMQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.CC(C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Zr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(O)C.CC(O)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.[Zr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O6Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746519
Record name (E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;propan-2-ol;zirconium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;propan-2-ol;zirconium

CAS RN

204522-78-1
Record name (E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;propan-2-ol;zirconium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;propan-2-ol;zirconium
Reactant of Route 2
(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;propan-2-ol;zirconium
Reactant of Route 3
(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;propan-2-ol;zirconium
Reactant of Route 4
(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;propan-2-ol;zirconium
Reactant of Route 5
(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;propan-2-ol;zirconium
Reactant of Route 6
(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;propan-2-ol;zirconium

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